molecular formula C11H15N3O B1291302 1-Benzylazetidine-2-carbohydrazide CAS No. 60169-37-1

1-Benzylazetidine-2-carbohydrazide

Cat. No.: B1291302
CAS No.: 60169-37-1
M. Wt: 205.26 g/mol
InChI Key: BTHAKWPXUJSAGX-UHFFFAOYSA-N
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Description

1-Benzylazetidine-2-carbohydrazide is a synthetic compound featuring a four-membered azetidine ring substituted at the 1-position with a benzyl group and at the 2-position with a carbohydrazide moiety (-CONHNH₂). The azetidine ring introduces conformational strain due to its small cyclic structure, which may influence reactivity and interactions with biological targets.

Below, we compare its hypothesized features with experimentally characterized analogs.

Properties

IUPAC Name

1-benzylazetidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-13-11(15)10-6-7-14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAKWPXUJSAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618786
Record name 1-Benzylazetidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-37-1
Record name 1-Benzylazetidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of benzylamine with azetidin-2-one, followed by hydrazinolysis. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazetidine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzylazetidine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazide group is crucial for its reactivity, allowing it to form stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

Core Structure :

  • 1-Benzylazetidine-2-carbohydrazide : Contains a strained azetidine ring (4-membered), which may enhance reactivity but reduce stability compared to aromatic heterocycles.

Substituents :

  • The benzyl group in the azetidine derivative is analogous to 4-chloro-, 4-methoxy-, or 4-ethoxybenzyl substituents in benzimidazole compounds (e.g., compounds 4–7 in ). Halogenated or alkoxy groups enhance lipophilicity and bioactivity .
  • The carbohydrazide (-CONHNH₂) group is structurally similar to thiosemicarbazide (-NHNHCSSH) moieties in and ’s derivatives, which are known for metal chelation and antimicrobial activity .

Physicochemical Properties

Table 1 compares key parameters of this compound with selected analogs:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Biological Activity (Reported)
This compound Azetidine Benzyl, carbohydrazide N/A N/A Hypothesized antimicrobial
Compound 4 () Benzimidazole 4-Chlorobenzyl, thiosemicarbazide 45 110–111 Not specified
Compound 6a () Benzimidazole Benzylidene-thiosemicarbazide 53.43 N/A First-reported synthesis
4-(5-Substituted) Derivatives () Benzoic acid Halogenated benzylidene Variable Not reported Antimicrobial screening pending

Key Observations :

  • Yields : Benzimidazole-based compounds show moderate yields (35–53%), influenced by electron-withdrawing substituents (e.g., halogens) and reaction conditions .
  • Melting Points : Benzimidazole derivatives with chloro or methoxy groups exhibit higher melting points (e.g., 190–192°C for compound 6 in ), suggesting enhanced crystallinity due to aromatic stacking .

Biological Activity

1-Benzylazetidine-2-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, belonging to the class of azetidine derivatives, is primarily studied for its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.261 g/mol
  • CAS Number : 60169-37-1
  • SMILES Notation : Cc1ccc(cc1)N2CC(C(=O)N)CC2

These properties indicate that the compound possesses a benzyl group attached to an azetidine ring, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research conducted on various bacterial strains demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies showed that this compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was confirmed in assays involving various cancer types, including breast and colon cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialSignificantDisruption of cell wall synthesis
AnticancerInduces apoptosisActivation of caspase pathways

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It is hypothesized that this compound binds to certain receptors on cell membranes, modulating signaling pathways that lead to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells, indicative of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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